1'-O-acetylpenicillide
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Overview
Description
Preparation Methods
1’-O-Acetylpenicillide can be synthesized through the acetylation of penicillide. The process involves the reaction of penicillide with acetic anhydride in the presence of a base, such as pyridine . The reaction is typically carried out under mild conditions to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1’-O-Acetylpenicillide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’-O-Acetylpenicillide has been extensively studied for its antifungal activity. It has shown effectiveness against various pathogenic fungi, including Aspergillus fumigatus and Candida albicans . Additionally, it acts as an acyl-CoA:cholesterol acyltransferase inhibitor, making it a potential candidate for research in cholesterol metabolism and related disorders . Its unique structure also makes it a valuable compound for studying the biosynthesis of fungal metabolites and developing new antifungal agents .
Mechanism of Action
The antifungal activity of 1’-O-acetylpenicillide is primarily due to its ability to inhibit the enzyme acyl-CoA:cholesterol acyltransferase . This inhibition disrupts the synthesis of essential lipids in fungal cells, leading to their death . The compound’s molecular targets include key enzymes involved in lipid metabolism, and its pathways involve the disruption of lipid biosynthesis and membrane integrity .
Comparison with Similar Compounds
1’-O-Acetylpenicillide is unique compared to other penicillide derivatives due to its acetyl group, which enhances its antifungal activity . Similar compounds include:
Penicillide: The parent compound without the acetyl group.
Secopenicillide A and B: Derivatives with different structural modifications.
Purpactin A: Another derivative with distinct biological activities.
Properties
Molecular Formula |
C23H26O7 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1 |
InChI Key |
NUYFKDBCHFKOBT-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)OC(=O)C)OC)C(=O)OC2 |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2 |
Synonyms |
3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one 3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one AS 186b AS-186b purpactin A vermixocin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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